

# A Technical Guide to the Bioavailability of Different Folate Sodium Forms

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## Compound of Interest

Compound Name: Folate sodium

Cat. No.: B1496492

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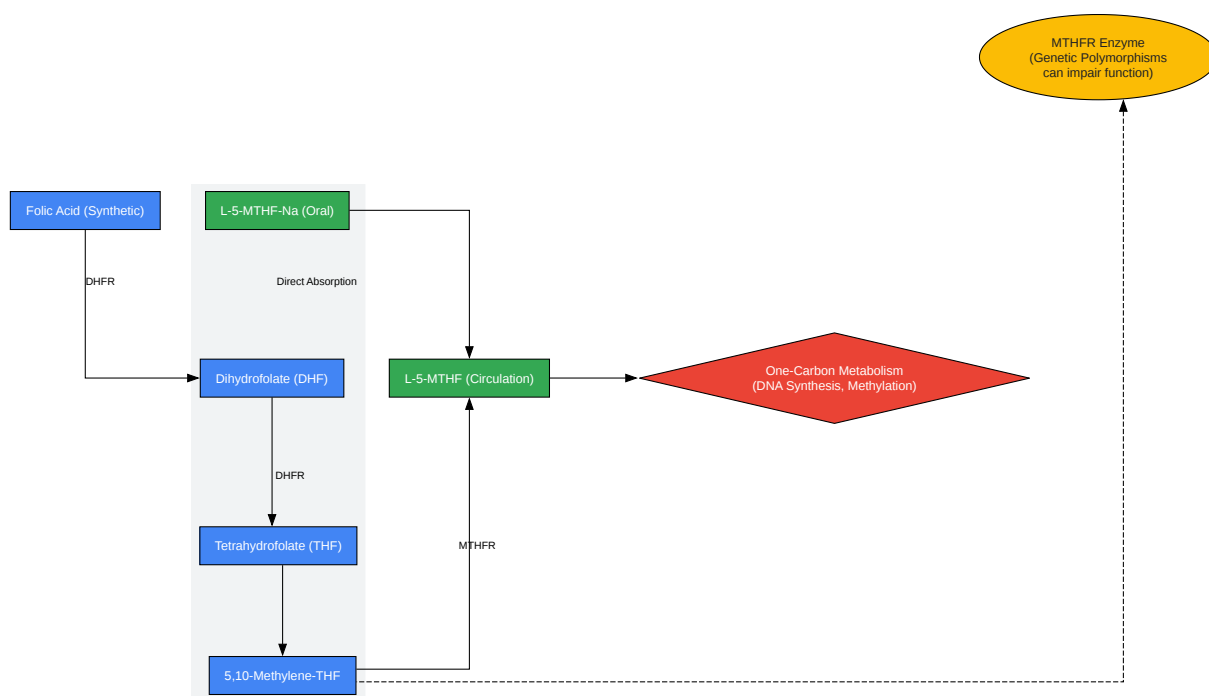
Folate, an essential B-vitamin, is critical for numerous physiological processes, including DNA synthesis, methylation, and cellular division. Its supplementation is particularly crucial in preconception and pregnancy to prevent neural tube defects. While synthetic folic acid has historically been the standard for supplementation and food fortification, newer forms, such as the sodium salt of L-5-methyltetrahydrofolate (L-5-MTHF-Na), are gaining prominence due to potential advantages in bioavailability and metabolism. This guide provides an in-depth comparison of the bioavailability of these folate forms, supported by quantitative data, experimental methodologies, and pathway visualizations.

## Metabolic Pathways: Folic Acid vs. L-5-Methyltetrahydrofolate (L-5-MTHF)

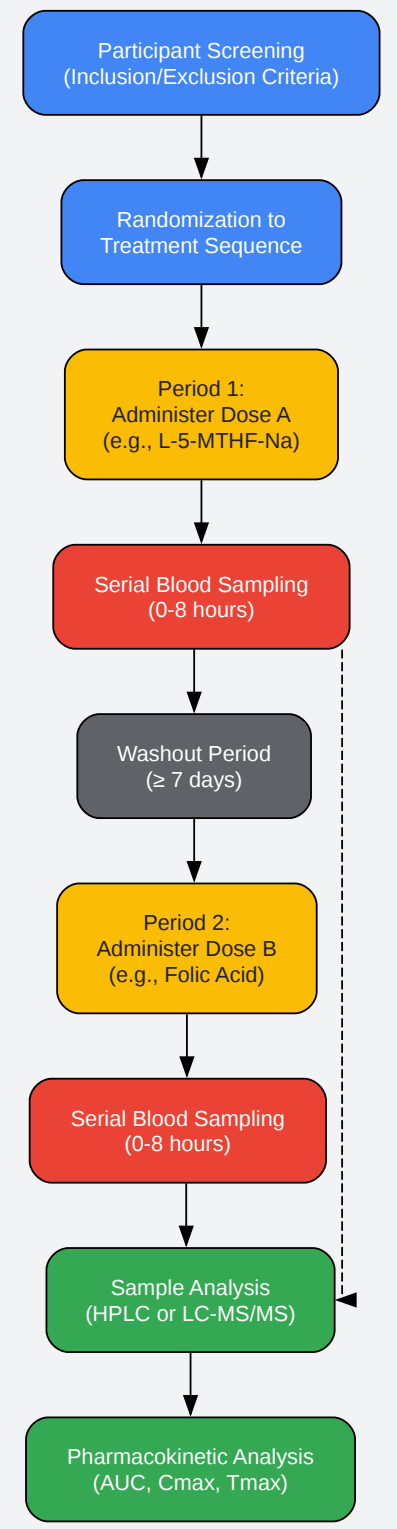
The fundamental difference in the bioavailability between folic acid and L-5-MTHF lies in their metabolic pathways. Folic acid is a synthetic, oxidized molecule that has no biological function until it is metabolized into its active form.<sup>[1]</sup> This multi-step conversion primarily occurs in the liver and involves the enzyme dihydrofolate reductase (DHFR).<sup>[1][2]</sup> In contrast, L-5-MTHF is the primary biologically active form of folate found in circulation and is directly available for cellular uptake and use, bypassing the need for enzymatic reduction.<sup>[1][3][4]</sup>

This metabolic distinction is significant. The activity of the DHFR enzyme can be a rate-limiting step, and high intakes of folic acid can lead to the presence of unmetabolized folic acid (UMFA)

in the bloodstream, the long-term consequences of which are still under investigation.<sup>[5]</sup> Furthermore, common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme can impair the final conversion step to L-5-MTHF, making folic acid supplementation less effective for a substantial portion of the population.<sup>[2][6]</sup> Supplementation with L-5-MTHF circumvents these metabolic hurdles.<sup>[2]</sup>



## Bioavailability Assessment Workflow

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